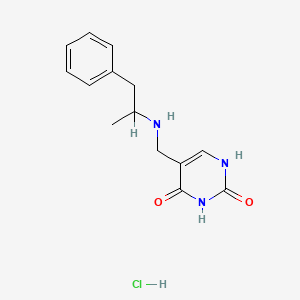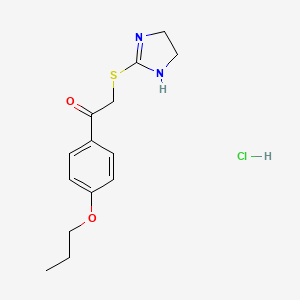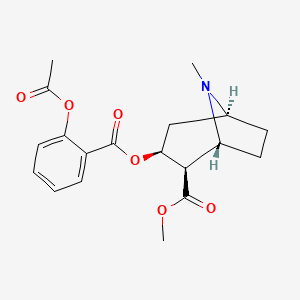
2'-Acetoxycocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Acetoxycocaine, also known as ortho-acetoxy-cocaine, is a synthetic analog of cocaine. This compound is characterized by the presence of an acetoxy group at the 2’ position of the benzoyl ester moiety. It exhibits a quicker onset of action compared to cocaine and has been studied for its enhanced binding potency to various neurotransmitter transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetoxycocaine typically involves the esterification of cocaine with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and requires a catalyst such as pyridine to facilitate the acetylation process. The general reaction can be summarized as follows:
- Cocaine is dissolved in an appropriate solvent, such as dichloromethane.
- Acetic anhydride is added to the solution.
- Pyridine is introduced as a catalyst.
- The reaction mixture is stirred at room temperature for several hours.
- The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of 2’-Acetoxycocaine follows similar principles but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Acetoxycocaine undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield salicylmethylecgonine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Salicylmethylecgonine: Formed via hydrolysis.
Carboxylic Acids: Result from oxidation.
Alcohols: Produced through reduction reactions.
Substituted Derivatives: Generated from nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Medicine: Explored for its potential as a local anesthetic and its effects on the central nervous system.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2’-Acetoxycocaine involves its interaction with neurotransmitter transporters. It exhibits a high binding affinity for the dopamine transporter and the norepinephrine transporter, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of the central nervous system. The compound’s acetoxy group contributes to its rapid onset of action and increased potency compared to cocaine.
Comparison with Similar Compounds
2’-Acetoxycocaine is unique due to its acetoxy substitution, which significantly alters its pharmacological profile. Similar compounds include:
Cocaine: The parent compound, with a slower onset of action and lower binding affinity for neurotransmitter transporters.
Salicylmethylecgonine: A metabolite of 2’-Acetoxycocaine, formed via hydrolysis.
2’-Hydroxycocaine: Another analog with different pharmacokinetic properties.
Properties
CAS No. |
192648-66-1 |
|---|---|
Molecular Formula |
C19H23NO6 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H23NO6/c1-11(21)25-15-7-5-4-6-13(15)18(22)26-16-10-12-8-9-14(20(12)2)17(16)19(23)24-3/h4-7,12,14,16-17H,8-10H2,1-3H3/t12-,14+,16-,17+/m0/s1 |
InChI Key |
BGTCUQCBSAMJBH-JSQNDZKTSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2CC3CCC(C2C(=O)OC)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


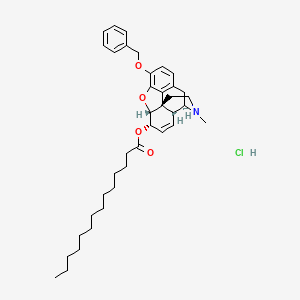
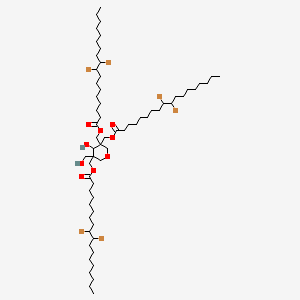
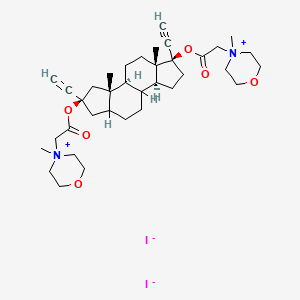
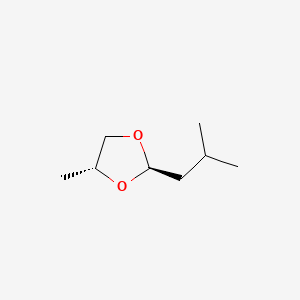

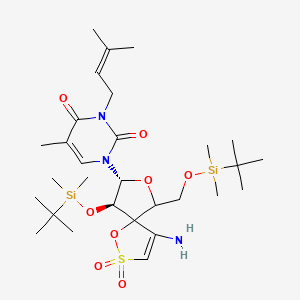
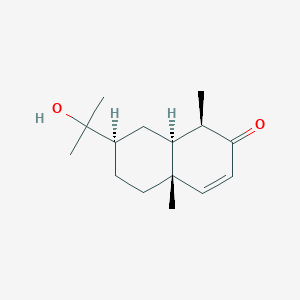
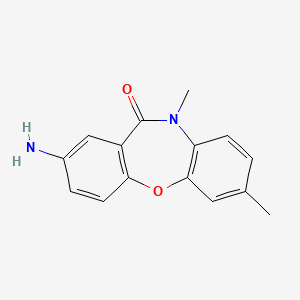
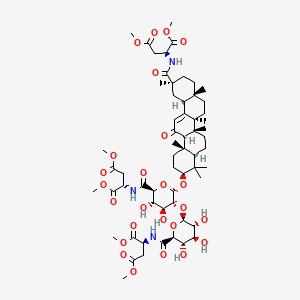
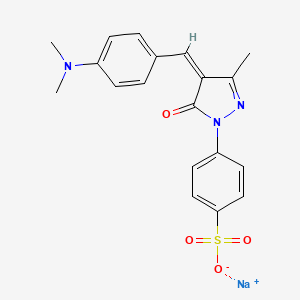
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
